Tert-butyl 8-hydroxy-2-azadispiro[3.1.3^{6}.1^{4}]decane-2-carboxylate
Description
This compound is a spirocyclic building block featuring a bicyclic dispiro framework (indices [3.1.3⁶.1⁴]) with a hydroxyl group at position 8 and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₄H₂₂N₂O₃, with a molecular weight of 266.34 g/mol (CAS listed in ). The dispiro architecture distinguishes it from simpler spirocycles, offering unique steric and electronic properties. It is utilized in drug discovery for synthesizing conformationally constrained analogs, particularly in kinase inhibitor development .
Properties
Molecular Formula |
C14H23NO3 |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
tert-butyl 2-hydroxy-8-azadispiro[3.1.36.14]decane-8-carboxylate |
InChI |
InChI=1S/C14H23NO3/c1-12(2,3)18-11(17)15-8-14(9-15)6-13(7-14)4-10(16)5-13/h10,16H,4-9H2,1-3H3 |
InChI Key |
BXSRWPZGEKLYND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC3(C2)CC(C3)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl 8-hydroxy-2-azadispiro[3.1.3{6}.1{4}]decane-2-carboxylate generally involves organic synthesis reactions that require advanced chemical laboratory skills and conditions . The specific synthetic routes and reaction conditions can be found in specialized literature or patent documents . Industrial production methods for this compound are not widely documented, suggesting that it may be synthesized on a smaller scale for research purposes rather than large-scale industrial production.
Chemical Reactions Analysis
Tert-butyl 8-hydroxy-2-azadispiro[3.1.3{6}.1{4}]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Tert-butyl 8-hydroxy-2-azadispiro[3.1.3{6}.1{4}]decane-2-carboxylate has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in binding studies.
Mechanism of Action
The mechanism of action of tert-butyl 8-hydroxy-2-azadispiro[3.1.3{6}.1{4}]decane-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group and the azadispiro moiety may play crucial roles in its binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . Detailed studies on its mechanism of action can be found in specialized research articles and reviews.
Comparison with Similar Compounds
Comparison with Structurally Related Spirocyclic Compounds
Structural and Functional Group Variations
Table 1: Key Structural Differences and Properties
Physicochemical Properties
- Hydrogen Bonding: The hydroxyl group in the target compound enables stronger intermolecular interactions (e.g., O–H···N/O) compared to non-hydroxylated analogs, as predicted by graph-set analysis () .
- Purity and Stability : Most spirocyclic Boc-protected amines are isolated in >95% purity (e.g., ). However, hydroxylated derivatives may require stricter storage conditions to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
